(S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate
Overview
Description
“(S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate” is a chemical compound with the molecular formula C10H7CH(CH3)NCO . It is a type of isothiocyanate, which are typically prepared using amines and highly toxic reagents .
Synthesis Analysis
Isothiocyanates can be synthesized from alkyl and aryl amines through a tosyl chloride mediated decomposition of dithiocarbamate salts . A practical, mild, high-yielding, and supporting-electrolyte-free electrochemical method enables the preparation of aliphatic and aromatic isothiocyanates from amine and carbon disulfide without using toxic and expensive reagents .
Chemical Reactions Analysis
In the presence of trifluoromethanesulfonyl chloride, triphenylphosphine, and sodium iodide, a broad range of thiocarbamyl fluorides and isothiocyanates can be synthesized from secondary and primary amines in good yields . Moreover, reactions of thiocarbonyl fluoride derived from CF3SiMe3, elemental sulfur, and KF with secondary amines provide a wide variety of thiocarbamoyl fluorides in good yields .
Scientific Research Applications
Chirality Recognition in NMR Spectroscopy
(S)-1-Phenylethyl isothiocyanate and (R)-[1-(1-naphthyl)ethyl] isothiocyanate have been utilized as chirality recognizing reagents for determining the enantiomeric purity of chiral amines via NMR spectroscopy. These compounds are stable in aqueous conditions and provide an effective method for chiral analysis in a lab setting (JeonDong et al., 2000).
Anticarcinogenic Activities
Organic isothiocyanates, including (S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate, have been shown to block the production of tumors in rodents induced by various carcinogens. These compounds are present in cruciferous vegetables and might contribute to the cancer-protective effects of high vegetable consumption. They work by suppressing carcinogen activation and inducing Phase 2 enzymes that detoxify harmful metabolites (Zhang & Talalay, 1994).
Enzyme Induction and Metabolic Conversion
The metabolic activity of isothiocyanates, including the conversion of isothiocyanates to isocyanates, has been studied in rat liver microsomes. This research helps in understanding the enzyme induction and comparative metabolic conversion of these compounds, providing insights into their biochemical interactions and potential therapeutic applications (Lee, 1996).
properties
IUPAC Name |
1-[(1S)-1-isothiocyanatoethyl]naphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NS/c1-10(14-9-15)12-8-4-6-11-5-2-3-7-13(11)12/h2-8,10H,1H3/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJWLIIUEIYCSF-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC2=CC=CC=C21)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426819 | |
Record name | (S)-(+)-1-(1-NAPHTHYL)ETHYL ISOTHIOCYANATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate | |
CAS RN |
131074-55-0 | |
Record name | (S)-(+)-1-(1-NAPHTHYL)ETHYL ISOTHIOCYANATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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